Ttnpb
Overview
Description
TTNPB, also known as AGN 191183, Arotinoid Acid, or Ro 13-7410, is an analog of retinoic acid . It potently and selectively activates retinoic acid receptors (RAR), with EC50 values of 21, 4, and 2.4 nM for RARα, RARβ, and RARγ, respectively . It does not act on retinoid X receptors and weakly agonizes farnesoid X receptor .
Molecular Structure Analysis
The molecular formula of TTNPB is C24H28O2 . The InChI code is InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ .Physical And Chemical Properties Analysis
TTNPB is a crystalline solid . It has a formula weight of 348.5 . It is soluble in DMF (5 mg/ml), DMSO (2 mg/ml), and ethanol (0.1 mg/ml) .Scientific Research Applications
Receptor Binding and Toxicity
TTNPB (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid, is notable for its high potency as a teratogen compared to all-trans-retinoic acid (tRA) in several species and its inhibition of chondrogenesis in mouse limb bud cell culture. Research has shown that TTNPB binds to nuclear retinoic acid receptors (RARs) with high affinity, although these binding affinities are weaker than those of tRA. Its binding affinities to cytosolic binding proteins (CRABPs) are significantly lower than tRA's. Moreover, TTNPB is metabolically more stable, disappearing from limb bud cell cultures at a slower rate than tRA. These properties contribute to its potency and toxicity (Pignatello, Kauffman, & Levin, 1997).
Morphogenetic Activity in Limb Development
Another significant application of TTNPB is in studying morphogenetic processes, especially in limb development. In chick wing bud studies, TTNPB concentration gradients correlated with digit duplication and pattern specification, revealing insights into the role of diffusion gradients in embryonic fields. Different doses of TTNPB resulted in varying patterns, offering a model to understand the mechanism of pattern formation in developing vertebrate limbs (Eichele & Thaller, 1987).
Interaction with Retinoic Acid Receptors
Further studies on TTNPB have explored its interaction with retinoic acid receptors. Despite its lower affinity compared to tRA for RARs, TTNPB activates RARs with similar potency. It is suggested that the higher potency of TTNPB in activating RARs might be due to its slower metabolic rate, contributing to its greater toxicity and potential as a research tool in understanding receptor-ligand interactions (Pignatello, Kauffman, & Levin, 1999).
Silicon Analogues for Drug Design
Research on silicon analogues of TTNPB, such as disila-TTNPB, has shown that these compounds retain strong pan-RAR agonist activity and induce differentiation and apoptosis in leukemia cells. This suggests potential for silicon analogues in drug design, offering alternative allosteric effects and novel options for therapeutic applications (Büttner et al., 2007).
Stem Cell Differentiation
TTNPB has also been utilized in stem cell research, particularly in inducing nephrogenic intermediate mesoderm from human iPSCs. This application demonstrates its role in advancing regenerative medicine and understanding kidney development (Araoka et al., 2014).
Inhibition of Preadipocyte Differentiation
Additionally, TTNPB has been studied for its effects on preadipocyte differentiation. It has been found to inhibit the differentiation process, offering insights into the regulation of adipogenesis and potential applications in obesity research (Zhang, Wang, Wang, & Cheng, 2012).
Safety And Hazards
TTNPB may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage fertility or the unborn child . It is recommended to avoid contact with skin and eyes, wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
TTNPB has been used in research to study its effects on various biological processes. For instance, it has been used to study RAR action in processes like epidermal cell proliferation, embryogenesis, and stem cell differentiation . It has also been used in combination with other compounds to induce intermediate mesoderm formation from human or mouse pluripotent stem cells . Furthermore, it has been shown to enable chemical reprogramming of mouse embryonic fibroblasts to induced pluripotent stem cells . These studies suggest that TTNPB could have potential applications in stem cell research and regenerative medicine.
Relevant Papers The relevant papers retrieved discuss the use of TTNPB in various research contexts. For instance, one study reported improved clonal expansion of human pluripotent stem cells using TTNPB . Another study found that TTNPB, in combination with other compounds, could induce intermediate mesoderm formation from human induced pluripotent stem cells .
properties
IUPAC Name |
4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIVPCKZDPCJJY-JQIJEIRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040743 | |
Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ttnpb | |
CAS RN |
71441-28-6 | |
Record name | TTNPB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71441-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN 191183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arotinoid acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TTNPB | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AROTINOID ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673M8C29UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
240-241 °C | |
Record name | Arotinoid acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.